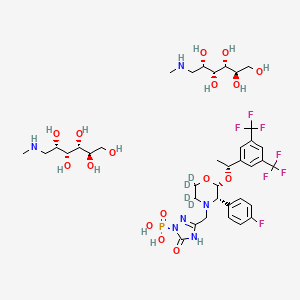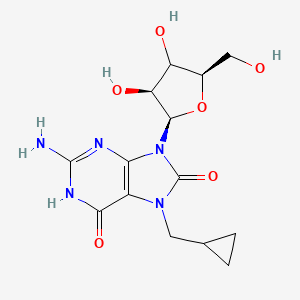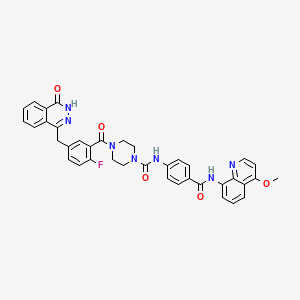
Parp1/2/tnks1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp1/2/tnks1/2-IN-1 is a multi-target inhibitor that acts on poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2. This compound has shown significant potential in anti-tumor activity and inducing apoptosis . Poly (ADP-ribose) polymerase enzymes are involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Tankyrases, on the other hand, are implicated in the regulation of protein stability and Wnt signaling pathway .
Preparation Methods
The synthesis of Parp1/2/tnks1/2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the methods involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare the in vivo formula . The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Parp1/2/tnks1/2-IN-1 undergoes various chemical reactions, including inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes. The compound exhibits favorable synergistic antitumor efficacy and induces apoptosis . Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol 300. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the desired therapeutic effects.
Scientific Research Applications
Parp1/2/tnks1/2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes, which play crucial roles in DNA repair and cell proliferation . The compound has shown promise in treating various types of cancer, including breast, ovarian, and pancreatic cancers . Additionally, it is used in studies related to Wnt signaling pathway regulation and protein stability .
Mechanism of Action
The mechanism of action of Parp1/2/tnks1/2-IN-1 involves the inhibition of poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2 enzymes. These enzymes are responsible for poly-ADP-ribosylation, a post-translational modification that regulates protein stability and cellular processes . By inhibiting these enzymes, this compound disrupts DNA repair mechanisms and induces apoptosis in cancer cells . The molecular targets and pathways involved include the Wnt signaling pathway and the regulation of protein stability through ubiquitin-mediated proteasomal degradation .
Comparison with Similar Compounds
Parp1/2/tnks1/2-IN-1 is unique in its ability to inhibit multiple targets, including poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2. Similar compounds include other poly (ADP-ribose) polymerase inhibitors and tankyrase inhibitors, such as olaparib and E7449 . this compound stands out due to its dual inhibition capability, which provides a synergistic effect in cancer treatment . This compound has shown greater efficacy in preclinical studies compared to single-target inhibitors .
Properties
Molecular Formula |
C38H32FN7O5 |
|---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-N-[4-[(4-methoxyquinolin-8-yl)carbamoyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C38H32FN7O5/c1-51-33-15-16-40-34-28(33)7-4-8-31(34)42-35(47)24-10-12-25(13-11-24)41-38(50)46-19-17-45(18-20-46)37(49)29-21-23(9-14-30(29)39)22-32-26-5-2-3-6-27(26)36(48)44-43-32/h2-16,21H,17-20,22H2,1H3,(H,41,50)(H,42,47)(H,44,48) |
InChI Key |
KOTCFFVPFUIGOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



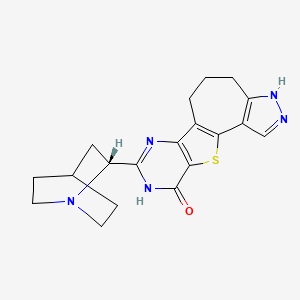
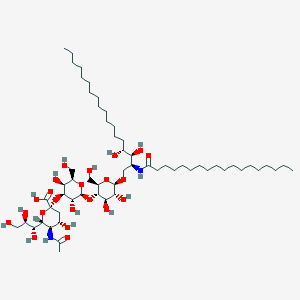

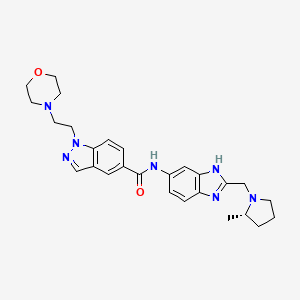
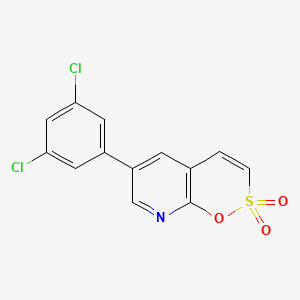
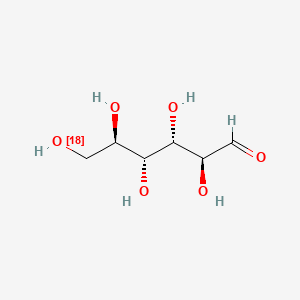
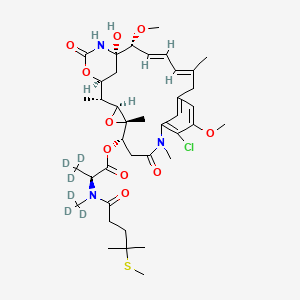

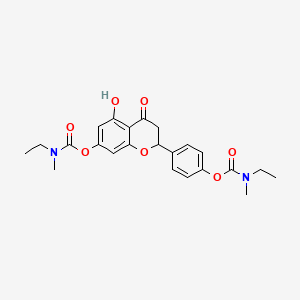
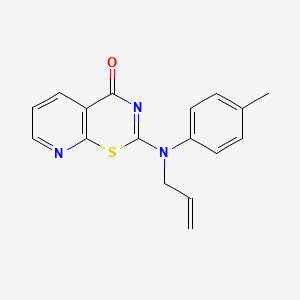
![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
